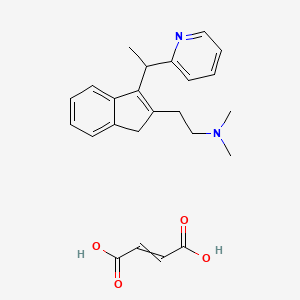
(5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and a hydroxymethyl group at the 2-position of the pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol typically involves the bromination of 1-methyl-1H-pyrrole followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 1-methyl-1H-pyrrole with bromine in the presence of a suitable solvent to yield 5-bromo-1-methyl-1H-pyrrole. This intermediate is then subjected to a formylation reaction using formaldehyde and a base to introduce the hydroxymethyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: (5-Bromo-1-methyl-1H-pyrrol-2-yl)formaldehyde or (5-Bromo-1-methyl-1H-pyrrol-2-yl)carboxylic acid.
Reduction: 1-Methyl-1H-pyrrol-2-ylmethanol.
Substitution: (5-Azido-1-methyl-1H-pyrrol-2-yl)methanol.
Applications De Recherche Scientifique
(5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methyl-1H-pyrrol-2-yl)methanol: Lacks the bromine atom at the 5-position.
5-Bromo-1H-pyrrol-2-yl)methanol: Lacks the methyl group at the 1-position.
(5-Bromo-1-methyl-1H-pyrrol-2-yl)carboxylic acid: Contains a carboxyl group instead of a hydroxymethyl group.
Uniqueness
(5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol is unique due to the combination of the bromine atom, methyl group, and hydroxymethyl group on the pyrrole ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H8BrNO |
|---|---|
Poids moléculaire |
190.04 g/mol |
Nom IUPAC |
(5-bromo-1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C6H8BrNO/c1-8-5(4-9)2-3-6(8)7/h2-3,9H,4H2,1H3 |
Clé InChI |
FLCHAXPZHDQRRV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=C1Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



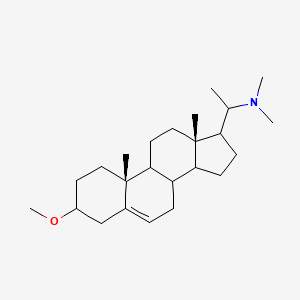


![(3S,9S,10R,13R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12436621.png)
![N-[(2R,3S,4S,5R,6R)-6-(2-aminoethoxy)-4-hydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide](/img/structure/B12436638.png)
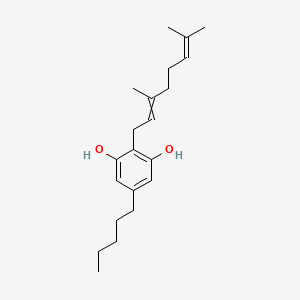
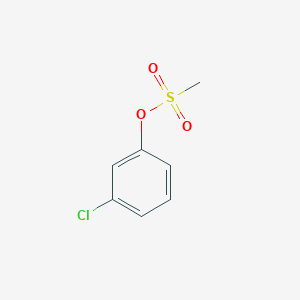
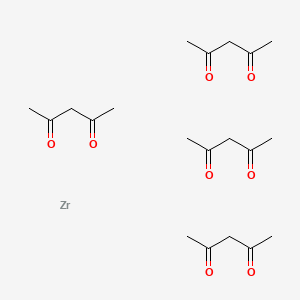
![{[4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B12436661.png)
![6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B12436662.png)
![N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide](/img/structure/B12436670.png)
![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)
